1-(2-Hydroxy-3-((2-isopropyl-5-methylcyclohexyl)oxy)propyl)-1-methylpiperidin-1-ium iodide

Description

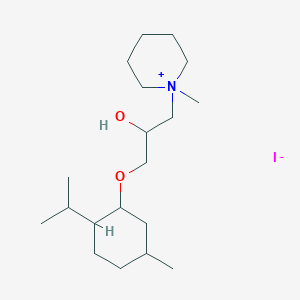

This quaternary ammonium compound features a piperidin-1-ium core substituted with a methyl group and a hydroxypropyl chain bearing a 2-isopropyl-5-methylcyclohexyl ether moiety. The iodide counterion contributes to its ionic character and solubility profile. Structurally, the compound belongs to a class of molecules incorporating "privileged substructures"—scaffolds known for their ability to bind multiple biological targets through spatial presentation of substituents and mimicry of protein surface motifs like β-turns .

Properties

IUPAC Name |

1-(1-methylpiperidin-1-ium-1-yl)-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38NO2.HI/c1-15(2)18-9-8-16(3)12-19(18)22-14-17(21)13-20(4)10-6-5-7-11-20;/h15-19,21H,5-14H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKGJQJSQKYDFF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OCC(C[N+]2(CCCCC2)C)O)C(C)C.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-3-((2-isopropyl-5-methylcyclohexyl)oxy)propyl)-1-methylpiperidin-1-ium iodide typically involves multiple steps:

Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of 2-isopropyl-5-methylcyclohexanol with epichlorohydrin under basic conditions to form 2-(2-isopropyl-5-methylcyclohexyloxy)propan-1-ol.

Quaternization of Piperidine: The next step is the quaternization of 1-methylpiperidine with the hydroxypropyl intermediate in the presence of a suitable iodide source, such as methyl iodide, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-3-((2-isopropyl-5-methylcyclohexyl)oxy)propyl)-1-methylpiperidin-1-ium iodide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Substitution: The iodide ion can be substituted with other nucleophiles, such as cyanide or thiocyanate, under appropriate conditions.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

Common Reagents and Conditions

Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

Substitution: Sodium cyanide (NaCN), dimethyl sulfoxide (DMSO) as solvent, elevated temperature.

Reduction: LiAlH4, ether as solvent, low temperature.

Major Products

Oxidation: Formation of the corresponding ketone.

Substitution: Formation of the corresponding nitrile or thiocyanate derivative.

Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring, which is known for its versatility in medicinal chemistry. Its structure includes:

- Molecular Formula : C19H38INO2

- Molecular Weight : 439.41 g/mol

- IUPAC Name : 1-(2-Hydroxy-3-((2-isopropyl-5-methylcyclohexyl)oxy)propyl)-1-methylpiperidin-1-ium iodide

The presence of the hydroxyl group and the alkoxy substituent contributes to its potential reactivity and solubility characteristics.

Medicinal Chemistry

The compound's unique structure makes it a candidate for various therapeutic applications:

- Antimicrobial Activity : Research indicates that piperidine derivatives can exhibit significant antimicrobial properties. Studies have shown that modifications in the piperidine structure can enhance efficacy against bacterial strains, suggesting potential use in developing new antibiotics .

- Enzyme Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit key enzymes involved in metabolic pathways, such as α-glucosidase. This suggests potential applications in managing diabetes by controlling carbohydrate metabolism .

Biochemical Probes

Given its structural features, this compound may serve as a biochemical probe to investigate enzyme interactions and metabolic pathways. Its ability to mimic natural substrates could allow it to modulate biological processes, making it useful in pharmacological research.

Material Science

The compound's ionic nature (due to the iodide ion) can be exploited in material science, particularly in the synthesis of ionic liquids or as a component in polymeric materials. These applications leverage its solubility and thermal stability properties, which are crucial for developing advanced materials with specific functionalities.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3-((2-isopropyl-5-methylcyclohexyl)oxy)propyl)-1-methylpiperidin-1-ium iodide depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy and ether groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with two structurally related analogs:

*Estimated based on structural analysis.

Functional and Pharmacological Insights

Counterion Effects : The iodide ion in the target compound likely improves aqueous solubility compared to the chloride analog (CAS 464877-64-3), which may exhibit lower solubility due to smaller ionic radius and weaker lattice energy .

Substituent Impact: The hydroxypropyl group in the target compound may enhance hydrogen bonding with receptors, contrasting with the oxoethyl group in CAS 464877-64-3, which lacks a hydroxyl donor . The phenyl group in CAS 30953-87-8 could increase lipophilicity and aromatic interactions but may reduce metabolic stability .

Privileged Substructure Considerations

All three compounds incorporate elements of privileged scaffolds (e.g., cyclohexyl ethers, quaternary ammonium groups), which are hypothesized to mimic protein-binding motifs like β-turns . However:

- The target compound’s hydroxypropyl linker may better mimic peptide backbones, improving receptor compatibility.

Biological Activity

The molecular formula of the compound is with a molecular weight of approximately 439.41 g/mol. It features a piperidin-1-ium structure, which is characteristic of many biologically active compounds due to its ability to interact with various biological targets.

Structural Characteristics

- Molecular Structure : The compound contains a hydroxyl group, an isopropyl group, and a methylpiperidine moiety, which contribute to its solubility and interaction with biological membranes.

- Solubility : It is soluble in polar solvents, which enhances its bioavailability in biological systems.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential effects on cellular signaling pathways. Preliminary studies suggest that it may act as a modulator of cholinergic receptors, influencing neurotransmission and potentially exhibiting neuroprotective properties.

Pharmacological Studies

- Neuroprotective Effects : Research indicates that compounds with similar structures can exert neuroprotective effects by reducing oxidative stress and inflammation in neural tissues. This suggests that 1-(2-Hydroxy-3-((2-isopropyl-5-methylcyclohexyl)oxy)propyl)-1-methylpiperidin-1-ium iodide may have therapeutic potential in neurodegenerative diseases.

- Antimicrobial Activity : Some studies have shown that quaternary ammonium compounds possess antimicrobial properties. The presence of the iodide ion may enhance this activity, making it a candidate for further investigation in antimicrobial applications.

- Cytotoxicity : Preliminary cytotoxicity assays are necessary to evaluate the safety profile of this compound in various cell lines, particularly in cancer research where such compounds are often screened for their ability to induce apoptosis in tumor cells.

Study 1: Neuroprotective Potential

A study evaluating the neuroprotective potential of similar piperidine derivatives showed that they could significantly reduce neuronal cell death induced by glutamate toxicity. The mechanism was linked to the modulation of calcium influx and reduction of reactive oxygen species (ROS).

Study 2: Antimicrobial Efficacy

Another investigation into the antimicrobial efficacy of quaternary ammonium compounds found that modifications in the alkyl chain length and the presence of functional groups like hydroxyls significantly influenced their antibacterial activity against Gram-positive and Gram-negative bacteria.

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic routes are recommended for synthesizing this quaternary ammonium compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of quaternary ammonium salts typically involves nucleophilic substitution or alkylation reactions. For this compound, a stepwise approach is recommended:

Intermediate Synthesis : Begin by preparing the cyclohexyl ether intermediate (2-isopropyl-5-methylcyclohexyloxypropyl group) via Williamson ether synthesis, using a hydroxyl-containing propyl chain and a halogenated cyclohexane derivative under basic conditions (e.g., NaH or KOH).

Quaternary Ammonium Formation : React the intermediate with 1-methylpiperidine in a polar aprotic solvent (e.g., acetonitrile) under reflux, followed by iodide ion exchange.

Optimization Strategies :

- Use Design of Experiments (DoE) to screen variables (temperature, solvent polarity, stoichiometry) and identify critical parameters .

- Apply computational reaction path searches (e.g., quantum chemical calculations) to predict optimal transition states and reduce trial-and-error experimentation .

Advanced: How can structural elucidation challenges (e.g., stereochemistry, counterion interactions) be addressed for this compound?

Methodological Answer:

- X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in a solvent system (e.g., ethanol/water) and analyzing the crystal lattice .

- Nuclear Overhauser Effect (NOE) Spectroscopy : Use 2D NMR (e.g., NOESY) to confirm spatial proximity of substituents on the cyclohexyl ring and piperidinium moiety.

- Ion-Pairing Studies : Conduct conductivity measurements or Raman spectroscopy to assess iodide ion interactions with the cationic center, which may influence solubility and stability .

Basic: What computational modeling approaches are suitable for predicting the compound’s physicochemical properties?

Methodological Answer:

- Quantum Mechanics (QM) : Calculate charge distribution and polar surface area using DFT (Density Functional Theory) to predict solubility and membrane permeability .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments to assess aggregation behavior.

- Software Tools : Leverage Gaussian, ORCA, or COSMO-RS for property prediction, validated against experimental data (e.g., logP, pKa) .

Advanced: How can contradictions between computational predictions and experimental data (e.g., reactivity, stability) be resolved?

Methodological Answer:

- Sensitivity Analysis : Identify variables (e.g., solvent dielectric constant, temperature) where discrepancies arise using Monte Carlo simulations .

- Feedback Loops : Integrate experimental results (e.g., HPLC purity data) into computational models to refine force-field parameters or reaction pathways .

- Multi-Method Validation : Cross-validate results with alternative techniques (e.g., comparing DFT-predicted vs. X-ray-derived bond lengths) .

Basic: What analytical methods are most effective for purity assessment and impurity profiling?

Methodological Answer:

- HPLC-MS : Use reverse-phase chromatography with a C18 column and ESI-MS detection to separate and identify byproducts (e.g., unreacted intermediates or degradation products) .

- Ion Chromatography : Quantify iodide counterion content to ensure stoichiometric consistency.

- Thermogravimetric Analysis (TGA) : Monitor thermal stability and detect solvent residues or hygroscopicity issues .

Advanced: How can solvent effects on reaction kinetics and product distribution be systematically studied?

Methodological Answer:

- Solvent Parameter Screening : Use Kamlet-Taft or Hansen solubility parameters to correlate solvent polarity/polarizability with reaction rates .

- High-Throughput Screening (HTS) : Test 10–20 solvent systems in parallel using automated liquid handlers to map solvent-dependent pathways .

- Microfluidic Reactors : Study kinetics in controlled solvent environments with real-time UV/Vis or IR monitoring .

Basic: What in vitro models are appropriate for preliminary pharmacological evaluation (e.g., ion channel modulation)?

Methodological Answer:

- Patch-Clamp Electrophysiology : Screen for potassium or sodium channel activity using transfected HEK-293 cells .

- Fluorescence-Based Assays : Use FLIPR (Fluorescent Imaging Plate Reader) to measure intracellular calcium flux in response to receptor binding.

- Cytotoxicity Screening : Employ MTT assays on hepatocyte (e.g., HepG2) or neuronal cell lines (e.g., SH-SY5Y) to assess acute toxicity thresholds .

Advanced: How can structure-activity relationships (SAR) be explored to optimize target selectivity?

Methodological Answer:

- Fragment-Based Drug Design (FBDD) : Synthesize analogs with modified cyclohexyl or piperidinium groups and evaluate binding affinities via SPR (Surface Plasmon Resonance) .

- Free Energy Perturbation (FEP) : Compute relative binding energies of analogs to identify substituents that enhance target vs. off-target interactions .

- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution to guide rational modifications .

Basic: What safety protocols are critical for handling this iodide salt in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of particulates .

- Spill Management : Neutralize iodide salts with activated charcoal or sodium thiosulfate, followed by disposal in halogenated waste containers .

Advanced: How can degradation pathways and shelf-life be predicted under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acidic/basic pH), then analyze degradants via LC-MS .

- Accelerated Stability Testing : Use Arrhenius modeling to extrapolate degradation rates from high-temperature data to room temperature .

- Moisture Sorption Analysis : Characterize hygroscopicity using dynamic vapor sorption (DVS) to design appropriate packaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.